3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride
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Overview
Description
3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride is a chemical compound with significant applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is known for its role as an intermediate in various chemical reactions and processes.
Preparation Methods
The synthesis of 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride involves several steps. One common method includes the reaction of 3-methylphenylamine with fluoroacetaldehyde under controlled conditions to form the azetidine ring. The hydrochloride salt is then formed by treating the azetidine derivative with hydrochloric acid . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride involves its interaction with molecular targets in biological systems. The fluoro group enhances its reactivity, allowing it to participate in various biochemical pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride can be compared with other similar compounds such as:
3-Fluoroazetidine hydrochloride: Similar in structure but lacks the 3-methylphenyl group.
3-Fluoro-3-(fluoromethyl)azetidine hydrochloride: Contains an additional fluoromethyl group, altering its reactivity and applications
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-3-(3-methylphenyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQNOAGINVGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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